N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide
Description
The compound N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide features a thieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a cyano group at position 3, and a phenylacetamide moiety at position 2. The thienopyridine scaffold is known for its role in modulating kinase activity and interacting with biological targets, making this class of compounds significant in medicinal chemistry .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(22)21-8-7-14-15(10-19)18(24-16(14)11-21)20-17(23)9-13-5-3-2-4-6-13/h2-6H,7-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUAOTVLLMVTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then used as versatile synthons for further reactions . The key steps include:
Cyclization: Heating thiophene-2-carboxamides in formic acid to obtain thieno[3,2-d]pyrimidin-4-ones.
Reaction with TMD: Reacting the compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides.
Cyclization to Thienopyrimidine-2,4-diones: Heating β-keto amides with pyrrolidine in toluene using calcium chloride as a desiccant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thieno[2,3-c]pyridine oxides, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties based on the provided evidence:
Key Research Findings
Fluorophenyl Analogue (BI78640)
- Synthetic Accessibility : Available commercially at $8/1g, indicating feasible scalability.
Pyrido-Thieno-Pyrimidinone (Compound 24)
- Thermal Stability: A lower melting point (143–145°C vs. 230–232°C in quinoxaline derivatives) suggests reduced crystallinity, possibly due to flexible aliphatic chains and acetyl groups .
- Spectroscopic Features : Distinct IR peaks at 1,730 and 1,690 cm⁻¹ confirm the presence of carbonyl groups, critical for hydrogen bonding with biological targets.
Quinoxaline Derivative (4a)
- Aromatic Rigidity: The extended quinoxaline core contributes to a higher melting point (230–232°C), reflecting increased molecular rigidity and intermolecular interactions .
- Chlorophenyl Influence : The 4-chlorophenyl group may enhance halogen bonding, a key factor in target selectivity.
Benzyl-Sulfanyl Derivative ()
Contradictions and Limitations
- Melting Point Variability : The wide range (143–232°C) across analogues underscores the impact of core structure on thermal stability.
- Data Gaps : Experimental data for the target compound (e.g., IR, NMR) are absent in the evidence, necessitating extrapolation from fluorophenyl and benzyl analogues.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core structure with multiple functional groups including an acetyl group and a cyano group. Its molecular formula is , and it has a molecular weight of 242.29 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits notable antibacterial properties . It has been shown to be effective against various bacterial strains by potentially disrupting bacterial cell wall synthesis or inhibiting metabolic pathways. For example, compounds with similar structural features have been reported to possess significant antimicrobial activity, indicating the potential of this compound in treating bacterial infections.
Anticancer Properties
Research suggests that derivatives of thienopyridines may exhibit anticancer properties . The structural components of this compound could interact with specific molecular targets within cancer cells. Studies have shown that compounds with similar thienopyridine frameworks can induce apoptosis in cancer cell lines through various mechanisms such as the inhibition of cell proliferation and induction of cell cycle arrest .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Introduction of Functional Groups : The acetyl and cyano groups are introduced via acetylation and cyanation reactions using reagents like acetic anhydride and cyanogen bromide.
- Final Coupling Reaction : The phenylacetamide moiety is attached through a coupling reaction that finalizes the structure.
Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial effects of this compound against several bacterial strains using the disk diffusion method. Results showed significant inhibition zones compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 18 | 0 |
| Escherichia coli | 15 | 0 |
| Pseudomonas aeruginosa | 20 | 0 |
Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.
| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |
|---|---|---|
| 10 | 75 | 10 |
| 25 | 50 | 30 |
| 50 | 30 | 60 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide?
- Methodology : A multi-step synthesis involving substitution, reduction, and condensation reactions is recommended. For example:
- Step 1 : Substitution reactions using nitrobenzene derivatives and alcohols under alkaline conditions (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol) to form intermediate nitroaryl ethers .
- Step 2 : Reduction of nitro groups to amines using iron powder under acidic conditions .
- Step 3 : Condensation with cyanoacetic acid using coupling agents (e.g., HATU) to introduce the acetamide moiety .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound’s structure?
- NMR : Analyze - and -NMR spectra to confirm the thienopyridine scaffold (δ 2.5–3.5 ppm for acetyl protons, δ 7.0–8.5 ppm for aromatic protons) and phenylacetamide substituents .
- IR : Identify carbonyl stretches (C=O at ~1650–1750 cm) and nitrile groups (C≡N at ~2200 cm) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular formula (e.g., [M+H] peak matching theoretical mass) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodology :
- Process Control : Implement continuous flow reactors to maintain consistent temperature and mixing .
- Data-Driven Optimization : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify bottlenecks (e.g., steric hindrance at the thienopyridine core) .
- Experimental Validation : Compare batch vs. flow synthesis yields and adjust parameters (e.g., catalyst loading, solvent polarity) iteratively .
Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?
- Approach :
- Reaction Path Search : Employ quantum mechanics/molecular mechanics (QM/MM) to model substituent effects (e.g., introducing sulfone or phosphonate groups) on binding affinity .
- Docking Studies : Use AutoDock or Schrödinger to simulate interactions with target proteins (e.g., kinases, GPCRs) based on pyridine derivatives’ known pharmacophores .
- Validation : Synthesize top-ranked derivatives and test in vitro (e.g., IC assays) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Protocol :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions .
- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
